

# A Comparative Analysis of Experimental and Calculated NMR Shifts for Cyclopropylacetylene

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## Compound of Interest

Compound Name: Cyclopropylacetylene

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A detailed guide for researchers comparing experimental NMR data with computational predictions for **cyclopropylacetylene**, including methodologies and data interpretation.

This guide provides a comparative overview of experimental and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for **cyclopropylacetylene**. The information is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and verification. This document summarizes the available experimental data, outlines the methodologies for both experimental and computational approaches, and presents the data in a clear, comparative format.

## Comparison of NMR Chemical Shifts

The following table summarizes the reported experimental and calculated  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **cyclopropylacetylene**. Experimental data is sourced from a verified Organic Syntheses procedure, while the calculated  $^{13}\text{C}$  NMR data is from a study by Ananikov (2004). Corresponding calculated  $^1\text{H}$  NMR data was not available in the reviewed literature.

Atom	Experimental $^1\text{H}$ NMR (ppm)[1]	Experimental $^{13}\text{C}$ NMR (ppm)[1]	Calculated $^{13}\text{C}$ NMR (ppm)[2]
Cyclopropyl CH	1.17-1.27 (m, 1H)	-0.8	-0.6
Cyclopropyl CH <sub>2</sub>	0.65-0.78 (m, 4H)	8.1	8.8
Acetylenic CH	1.73 (d, J = 2.2 Hz, 1H)	63.4	64.1
Acetylenic C	87.6	89.1	

## Methodologies

A robust comparison between experimental and calculated data relies on a clear understanding of the methodologies employed in each approach.

## Experimental Protocol

The experimental NMR data presented was obtained using the following protocol:

- Sample Preparation: **Cyclopropylacetylene** was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).[1]
- Instrumentation:
  - $^1\text{H}$  NMR spectra were recorded on a 300 MHz spectrometer.[1]
  - $^{13}\text{C}$  NMR spectra were recorded on a 75 MHz spectrometer.[1]
- Data Acquisition: Standard pulse sequences were used to acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

## Computational Protocol

The calculated  $^{13}\text{C}$  NMR chemical shifts were obtained using Density Functional Theory (DFT). While specific calculated  $^1\text{H}$  NMR data for **cyclopropylacetylene** is not readily available in the

literature, a typical computational workflow for predicting both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for a small molecule like **cyclopropylacetylene** is as follows:

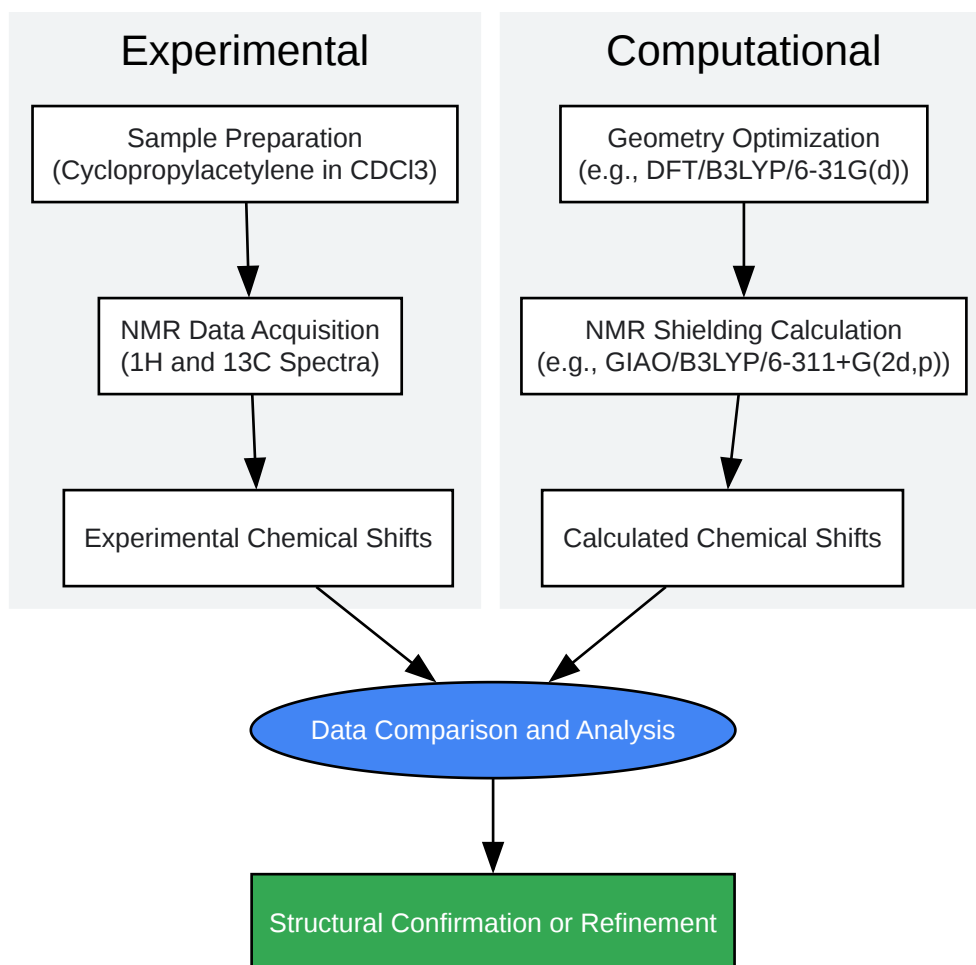
- **Geometry Optimization:** The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation. A common level of theory for this step is DFT with a functional such as B3LYP and a basis set like 6-31G(d).
- **NMR Calculation:** Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. The choice of functional and basis set for the NMR calculation can significantly impact accuracy, with functionals like B3LYP, B3PW91, or PBE1PBE and larger basis sets such as 6-311+G(2d,p) often providing good agreement with experimental values.<sup>[2]</sup>
- **Solvent Effects:** To better mimic the experimental conditions, solvent effects are often included in the calculation using a continuum model, such as the Polarizable Continuum Model (PCM).
- **Chemical Shift Referencing:** The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), computed at the same level of theory.

The calculated  $^{13}\text{C}$  NMR data presented in this guide was obtained using the GIAO method with the B3LYP functional and the 6-311+G(2d,p) basis set.<sup>[2]</sup>

## Workflow for Comparison

The following diagram illustrates the logical workflow for comparing experimental and calculated NMR data for structural verification.

## Comparison Workflow: Experimental vs. Calculated NMR



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Caption: Workflow for comparing experimental and calculated NMR data.

In summary, both experimental and computational methods provide valuable and complementary information for the structural analysis of molecules like **cyclopropylacetylene**. The close agreement between the experimental and calculated <sup>13</sup>C NMR data lends confidence to the structural assignment. While specific calculated <sup>1</sup>H NMR data was not found, the general computational protocol described can be applied by researchers to generate these predictions.

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## References

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